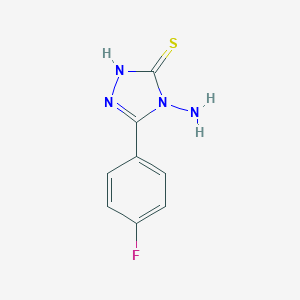

4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHVTGBJHALSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)N2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357611 | |

| Record name | 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61019-25-8 | |

| Record name | 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61019-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound. This heterocyclic compound is a significant scaffold in medicinal chemistry, leveraging the biological potential of the 1,2,4-triazole core, enhanced by the physicochemical properties of a 4-fluorophenyl substituent. We present a robust, multi-step synthetic protocol, elucidate the underlying reaction mechanism, and detail a suite of analytical techniques for structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals, offering both a practical laboratory guide and a deeper understanding of the causality behind the experimental choices.

Introduction: The Scientific Rationale

The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, renowned for a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1] The title compound, this compound, is of particular interest due to the synergistic combination of its structural features:

-

The 4-Amino Group: Serves as a versatile synthetic handle for further derivatization, allowing for the creation of Schiff bases and other analogues to explore a wider chemical space.[2]

-

The 3-Thiol Group: This group is crucial for the compound's biological activity and exists in a dynamic tautomeric equilibrium with its thione form.[3][4] It also acts as a key nucleophilic center for constructing fused heterocyclic systems like triazolo-thiadiazoles.[5]

-

The 4-Fluorophenyl Moiety: The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, making it a favored substituent in modern drug design.[5]

This guide provides a validated pathway to access this high-value intermediate, emphasizing reproducible methods and thorough analytical verification.

Synthesis Methodology

The synthesis of the target compound is achieved through a reliable and scalable three-step process starting from 4-fluorobenzoic acid. The overall workflow involves the formation of an acid hydrazide, conversion to a potassium dithiocarbazinate salt, and subsequent cyclization with hydrazine hydrate.

Causality in Reagent Selection

-

Step 1 (Hydrazide Formation): The conversion of the carboxylic acid (or its ester derivative) to a hydrazide is a standard procedure. Hydrazine hydrate acts as a potent nucleophile, attacking the carbonyl carbon.

-

Step 2 (Dithiocarbazate Salt Formation): This step is critical. Potassium hydroxide (KOH) is used as a base to deprotonate the hydrazide, increasing its nucleophilicity. Carbon disulfide (CS₂) is an excellent electrophile that readily reacts with the enhanced nucleophile to form the dithiocarbazate intermediate. The potassium salt is typically stable and can be isolated.[6][7]

-

Step 3 (Cyclization): Hydrazine hydrate serves a dual purpose here. It acts as the nitrogen source for the 4-amino group and facilitates the intramolecular cyclization via nucleophilic attack and subsequent dehydration to form the stable 1,2,4-triazole ring.[2][6] The reaction is typically driven to completion by heating under reflux.

Detailed Experimental Protocol

Step A: Synthesis of 4-Fluorobenzoyl Hydrazide

-

To a solution of methyl 4-fluorobenzoate (0.1 mol) in ethanol (150 mL), add hydrazine hydrate (0.2 mol, 80%).

-

Heat the mixture under reflux for 8-10 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Pour the resulting slurry into ice-cold water.

-

Filter the precipitated solid, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain pure 4-fluorobenzoyl hydrazide.

Step B: Synthesis of Potassium 3-(4-fluorobenzoyl)dithiocarbazate

-

Dissolve 4-fluorobenzoyl hydrazide (0.1 mol) in absolute ethanol (100 mL).

-

To this solution, add potassium hydroxide (0.11 mol) dissolved in absolute ethanol (50 mL) and cool the mixture to 0-5 °C in an ice bath.

-

Add carbon disulfide (0.11 mol) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 12-16 hours.

-

Filter the resulting yellow precipitate, wash with cold diethyl ether, and dry under vacuum to yield the potassium salt.[6]

Step C: Synthesis of this compound (3)

-

Suspend the potassium salt from Step B (0.1 mol) in water (200 mL).

-

Add hydrazine hydrate (0.2 mol, 80%) to the suspension.

-

Heat the mixture under reflux for 6-8 hours, during which the color of the mixture may change and hydrogen sulfide gas may evolve (perform in a well-ventilated fume hood).

-

Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the solid from an appropriate solvent such as ethanol or an ethanol-water mixture to afford the pure title compound.[2][7]

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A key structural feature of this molecule is the potential for thiol-thione tautomerism. Spectroscopic evidence, particularly from ¹H NMR, can confirm the predominance of the thiol tautomer in solution.[3][4]

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data based on published results for closely related analogues.[8][9][10]

| Technique | Characteristic Feature | Expected Observation Range | Rationale / Assignment |

| FT-IR (KBr, cm⁻¹) | N-H Stretching | 3350 - 3150 | Asymmetric and symmetric stretching of the 4-amino (NH₂) group.[9] |

| S-H Stretching | 2600 - 2500 | Weak but sharp peak, characteristic of the thiol group. Its presence is a strong indicator of the thiol tautomer.[3][9] | |

| C=N Stretching | 1630 - 1600 | Stretching vibration of the imine bond within the triazole ring.[8] | |

| N-C=S Bands | 1540, 1260, 1050, 950 | Amide-like bands associated with the thioamide moiety in the ring structure.[9] | |

| ¹H NMR (DMSO-d₆, δ ppm) | SH Proton | 14.0 - 13.0 | Broad singlet, deshielded due to hydrogen bonding and the acidic nature of the thiol proton. This is a key diagnostic peak.[4][10] |

| Aromatic Protons | 8.0 - 7.2 | Multiplet or two doublets of doublets, characteristic of a para-substituted fluorophenyl ring. | |

| NH₂ Protons | 6.0 - 5.5 | Broad singlet, integrating to two protons. The chemical shift can vary with concentration and temperature.[9] | |

| ¹³C NMR (DMSO-d₆, δ ppm) | C-SH / C=S Carbon | 170 - 165 | The carbon atom attached to the sulfur. Its chemical shift is sensitive to the tautomeric form.[3][11] |

| C-Ar Carbon | 165 - 160 (d, ¹JCF) | Carbon of the fluorophenyl ring directly attached to the fluorine atom, showing a large coupling constant. | |

| Triazole Ring Carbons | 155 - 145 | Chemical shifts for the other carbon atom in the triazole ring. | |

| Aromatic Carbons | 135 - 115 | Signals corresponding to the remaining carbons of the 4-fluorophenyl group. | |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+H]⁺ | m/z = 213.05 | Calculated for C₈H₈FN₄S⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[3] |

Physicochemical Properties

-

Melting Point: A sharp melting point is indicative of high purity. This should be determined using a calibrated melting point apparatus.

-

Solubility: The compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like ethanol upon heating.

-

Appearance: Typically a white to off-white or pale yellow crystalline solid.

Safety and Handling

-

Carbon Disulfide (CS₂): Highly flammable and toxic. All operations involving CS₂ must be conducted in a certified chemical fume hood.

-

Hydrazine Hydrate: Corrosive and a suspected carcinogen. Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Potassium Hydroxide (KOH): Corrosive. Handle with care to avoid skin and eye burns.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. A full risk assessment should be completed before commencing any experimental work.

Conclusion

This guide has detailed a reliable and well-substantiated protocol for the synthesis of this compound. By explaining the rationale behind procedural steps and providing a comprehensive characterization framework, we have created a self-validating system for researchers. The successful synthesis and purification of this compound provide access to a versatile building block, paving the way for the development of novel derivatives with potential applications in medicinal chemistry and drug discovery.

References

-

Tozkoparan, B., et al. (2007). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 323-328. Available at: [Link]

-

Gierczyk, B., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry, 6, 59. Available at: [Link]

-

Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304. Available at: [Link]

-

Patel, N. B., & Patel, H. R. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][8][12] triazole-3-thiol derivatives and Antifungal activity. Der Pharma Chemica, 4(3), 1101-1106. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Organic Chemistry, 2(5), 109-131. Available at: [Link]

-

Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][8][12]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265. Available at: [Link]

-

Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Molecules, 25(6), 1475. Available at: [Link]

-

El-Sayed, W. A., et al. (2010). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ARKIVOC, 2010(xi), 149-160. Available at: [Link]

-

Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25, 403-412. Available at: [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]

-

Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Available at: [Link]

-

Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]

-

Kalhor, M., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]

-

Al-Ostath, A. I., et al. (2023). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 28(11), 4458. Available at: [Link]

-

Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. Available at: [Link]

-

Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209. Available at: [Link]

-

Singh, A., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl] benzene. Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of the triazole-thiol ligand. Available at: [Link]

-

Pisano, C., et al. (2018). New Heparanase-Inhibiting Triazolo-Thiadiazoles Attenuate Primary Tumor Growth and Metastasis. Cancers, 10(11), 449. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4983. Available at: [Link]

-

Kaplaushenko, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 441-447. Available at: [Link]

-

Shcherbyna, R., et al. (2018). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Current issues in pharmacy and medicine: science and practice, 11(3), 127-131. Available at: [Link]

-

Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

-

Plech, T., et al. (2013). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. Molecules, 18(7), 8126-8141. Available at: [Link]

-

Li, Z., et al. (2002). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 7(9), 630-636. Available at: [Link]

-

SpectraBase. (n.d.). 4-Amino-1,2,4-triazole - Optional[FTIR] - Spectrum. Available at: [Link]

-

Shcherbyna, R. O., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 1(41), 19-27. Available at: [Link]

-

Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: [Link]

-

Singh, B., & Kumar, A. (2012). Synthesis, Structure, Spectral Characterization and Biological Studies of (E)-N'-(4methylbenzylidene) Hydrazinecarbothiohydrazide. International Journal of Inorganic Chemistry, 2012, 952393. Available at: [Link]

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thiocarbohydrazide with aromatic aldehydes and phenacyl bromides. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. academic.oup.com [academic.oup.com]

- 4. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 11. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive overview of the synthetic pathway for 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the mechanistic underpinnings of the reaction sequence, offering field-proven insights into the experimental choices and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

The synthesis of this compound is a multi-step process that culminates in the formation of a highly functionalized triazole ring. The strategic approach to this synthesis is rooted in established methods for constructing the 1,2,4-triazole core, which is a privileged scaffold in numerous pharmacologically active agents. The key to a successful synthesis lies in the careful execution of each step, ensuring high purity of intermediates and optimal reaction conditions for the final cyclization.

The overall synthetic strategy can be visualized as a three-stage process, beginning with a readily available starting material, 4-fluorobenzoic acid, and proceeding through key intermediates to the final product.

Caption: Overall synthetic workflow.

Mechanistic Insights and Rationale

The chosen synthetic pathway is not merely a sequence of reactions but a carefully considered process where each step is designed to efficiently build towards the target molecule.

Step 1: Formation of 4-Fluorobenzohydrazide

The initial step involves the conversion of 4-fluorobenzoic acid to its corresponding hydrazide. This is typically achieved by first esterifying the carboxylic acid, followed by reaction with hydrazine hydrate. The esterification, often carried out in an alcohol solvent with a catalytic amount of strong acid, activates the carboxyl group, making it susceptible to nucleophilic attack by hydrazine. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide with the elimination of an alcohol molecule.

Step 2: Synthesis of Potassium 3-(4-fluorobenzoyl)dithiocarbazate

This step is crucial for introducing the sulfur and additional nitrogen atoms required for the triazole ring. 4-Fluorobenzohydrazide is reacted with carbon disulfide in the presence of a strong base, typically potassium hydroxide. The base deprotonates the terminal nitrogen of the hydrazide, increasing its nucleophilicity. The activated hydrazide then attacks the electrophilic carbon of carbon disulfide. A subsequent intramolecular proton transfer and reaction with another equivalent of base leads to the formation of the potassium dithiocarbazate salt. This salt is often a stable, isolable intermediate.

Step 3: Cyclization to form this compound

The final and most critical step is the cyclization of the potassium dithiocarbazate intermediate with hydrazine hydrate. This reaction proceeds through a series of addition-elimination reactions. The hydrazine attacks one of the thiocarbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent intramolecular cyclization with the elimination of hydrogen sulfide and water results in the formation of the stable 1,2,4-triazole ring. The presence of the 4-amino group is a direct result of using hydrazine hydrate as the cyclizing agent.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and have been adapted for the specific synthesis of the 4-fluorophenyl derivative.[1][2][3][4][5]

Synthesis of 4-Fluorobenzohydrazide

-

Esterification of 4-Fluorobenzoic Acid:

-

To a solution of 4-fluorobenzoic acid (14.0 g, 0.1 mol) in absolute ethanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Pour the residue into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the ethyl 4-fluorobenzoate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

-

Hydrazinolysis of Ethyl 4-Fluorobenzoate:

-

To a solution of ethyl 4-fluorobenzoate (16.8 g, 0.1 mol) in absolute ethanol (150 mL), add hydrazine hydrate (99%, 10 mL, 0.2 mol).

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to afford 4-fluorobenzohydrazide.[6][7][8]

-

Synthesis of Potassium 3-(4-fluorobenzoyl)dithiocarbazate

-

To a stirred solution of potassium hydroxide (6.72 g, 0.12 mol) in absolute ethanol (100 mL), add 4-fluorobenzohydrazide (15.4 g, 0.1 mol).

-

Cool the mixture in an ice bath and add carbon disulfide (9.12 g, 0.12 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Continue stirring at room temperature for 10-12 hours.

-

Filter the precipitated potassium salt, wash with cold diethyl ether, and dry under vacuum.

Synthesis of this compound

-

A suspension of potassium 3-(4-fluorobenzoyl)dithiocarbazate (26.6 g, 0.1 mol) in water (100 mL) is prepared.

-

To this suspension, add hydrazine hydrate (99%, 10 mL, 0.2 mol).

-

Reflux the mixture for 6-8 hours. The evolution of hydrogen sulfide gas may be observed.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid or acetic acid to a pH of 5-6.

-

The precipitated product is filtered, washed thoroughly with cold water, and dried.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

Caption: Detailed experimental workflow.

Characterization and Data

The structural confirmation of the synthesized this compound is paramount. The following table summarizes the expected characterization data based on analogous compounds reported in the literature. Actual experimental data should be acquired and compared for validation.

| Analysis | Expected Results for 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiol Derivatives |

| Melting Point (°C) | Varies with substitution, typically in the range of 200-260 °C.[9] |

| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretching of NH₂), ~2600-2550 (S-H stretching), ~1620 (C=N stretching), ~1500 (C=C aromatic stretching), ~1250 (C-F stretching).[8][10][11] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), ~7.5-8.0 (m, 4H, Ar-H), ~5.8 (s, 2H, NH₂). Chemical shifts may vary slightly.[10][11] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C-S), ~160 (C-F, with J-coupling), ~150 (C-N), ~130-115 (Aromatic carbons). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of C₈H₇FN₄S. |

Safety and Handling Considerations

-

Carbon Disulfide: Highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Hydrazine Hydrate: Corrosive and a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Potassium Hydroxide: Caustic. Avoid contact with skin and eyes.

-

Hydrogen Sulfide: A toxic gas that may be evolved during the cyclization step. The reaction should be conducted in a fume hood.

Conclusion

The synthesis of this compound is a well-established process that can be reliably executed by following the detailed protocols outlined in this guide. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental details are essential for achieving high yields and purity. The structural elucidation of the final product and intermediates through modern analytical techniques is crucial for validating the success of the synthesis. This guide provides a solid foundation for researchers and scientists to confidently synthesize this important heterocyclic compound for further investigation in drug discovery and development programs.

References

- Khan, M., Fazal, Z., Alam, A., Ibrahim, M., Ali, T., Ali, M., & Khan, H. D. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 20(12), 2018-2024.

-

ResearchGate. (2022, October). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]

- PubMed. (2002). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Farmaco, 57(2), 171-174.

- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.

-

Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Retrieved from [Link]

-

ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

ResearchGate. (2014, March). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

-

Istanbul University Press. (2023, December 28). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

Ginekologia i Położnictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

-

Journal of University of Anbar for Pure Science. (2025, January 16). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]

Sources

- 1. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Istanbul University Press [iupress.istanbul.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. scispace.com [scispace.com]

- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 9. 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol 97 36209-51-5 [sigmaaldrich.com]

- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Derivatives

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3][4] Derivatives of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol are of particular interest due to their diverse pharmacological potential, including antimicrobial, antifungal, and anticancer activities.[2][3][5] The introduction of a fluorophenyl group can significantly modulate the compound's physicochemical properties and biological activity.[6] Accurate structural elucidation of these derivatives is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. This guide provides a comprehensive overview of the spectral analysis techniques critical for the characterization of this important class of heterocyclic compounds.

This document will delve into the intricacies of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this compound and its derivatives. We will explore not just the data, but the rationale behind the analytical choices, providing a framework for robust and reliable structural characterization.

The Core Structure and the Logic of Spectral Analysis

The structural confirmation of this compound derivatives relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous assignment.

Caption: Integrated workflow for the spectral analysis of triazole derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Functional Groups

FT-IR spectroscopy is an indispensable tool for the initial identification of key functional groups within the molecule. The presence of characteristic absorption bands provides the first layer of evidence for the successful synthesis of the target compound.

Key Diagnostic Peaks for this compound Derivatives:

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Rationale and Expected Observations |

| N-H Stretching (Amino group) | 3350 - 3150 | The 4-amino group will typically exhibit two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7] |

| S-H Stretching (Thiol group) | 2600 - 2550 | The presence of a weak to medium intensity band in this region is a strong indicator of the thiol (-SH) group.[7][8] It's important to note that this peak can sometimes be broad. |

| C=N Stretching (Triazole ring) | 1650 - 1550 | The C=N stretching vibration within the 1,2,4-triazole ring is a key diagnostic feature.[5][7] |

| C-S Stretching | 700 - 600 | A band in this region can be attributed to the C-S bond of the thiol group.[5] |

| C-F Stretching (Fluorophenyl group) | 1250 - 1000 | A strong absorption band in this region is indicative of the C-F bond in the fluorophenyl substituent. |

| Aromatic C-H Stretching | 3100 - 3000 | This region will show absorption bands corresponding to the C-H stretching vibrations of the phenyl ring. |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.[4]

-

Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum. Background correction using a pure KBr pellet spectrum is performed to remove atmospheric and instrumental artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment of each proton and carbon atom and their connectivity. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[1][5][9]

¹H NMR Spectroscopy: Probing the Proton Environment

In the ¹H NMR spectrum of this compound, the following signals are expected:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -NH₂ (Amino) | 5.0 - 6.0 | Singlet (broad) | The protons of the primary amino group typically appear as a broad singlet that is exchangeable with D₂O.[1][7] |

| Ar-H (Fluorophenyl) | 7.0 - 8.5 | Multiplet | The protons of the 4-fluorophenyl group will appear as a complex multiplet due to coupling with each other and with the fluorine atom. |

| -SH (Thiol) | 13.0 - 14.0 | Singlet (broad) | The thiol proton is acidic and often appears as a broad singlet at a downfield chemical shift.[7] This signal will also be exchangeable with D₂O. |

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, confirming the number and types of carbon atoms in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-S (Triazole ring) | 160 - 170 | The carbon atom of the triazole ring attached to the sulfur atom is significantly deshielded. | | C=N (Triazole ring) | 145 - 155 | The other carbon atom in the triazole ring, part of the C=N bond, will also resonate at a downfield chemical shift. | | Ar-C (Fluorophenyl) | 115 - 165 | The carbon atoms of the 4-fluorophenyl ring will appear in the aromatic region. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The raw data (Free Induction Decay) is Fourier-transformed, and the resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of the compound and for obtaining structural information through the analysis of its fragmentation patterns.[2][10] Electrospray Ionization (ESI) is a commonly used soft ionization technique for these types of molecules.[10][11]

Expected Molecular Ion and Fragmentation

For this compound, the protonated molecular ion [M+H]⁺ would be expected. The fragmentation of the 1,2,4-triazole ring is influenced by the substituents and can involve ring cleavage.[10]

Caption: Generalized fragmentation pathways for triazole-thiol derivatives in MS.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Infusion and Ionization: The solution is infused into the ESI source of the mass spectrometer.

-

Mass Analysis: The ions are guided into the mass analyzer, and their mass-to-charge ratios (m/z) are measured.

-

Tandem MS (MS/MS): To study fragmentation, the molecular ion of interest can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Integrated Spectral Data Interpretation: A Case Study Approach

To illustrate the power of this integrated approach, let's consider a hypothetical derivative: This compound .

-

FT-IR: The spectrum shows characteristic peaks at ~3300 cm⁻¹ (N-H), ~2580 cm⁻¹ (S-H), ~1620 cm⁻¹ (C=N), and a strong band around 1220 cm⁻¹ (C-F). This provides initial evidence for the presence of all key functional groups.

-

¹H NMR (DMSO-d₆): We observe a broad singlet at ~5.5 ppm (NH₂), a multiplet between 7.2-8.0 ppm (Ar-H), and a broad singlet at ~13.5 ppm (SH). The integration of the aromatic region corresponds to four protons.

-

¹³C NMR (DMSO-d₆): The spectrum displays signals at ~165 ppm (C-S), ~150 ppm (C=N), and several signals in the aromatic region (115-165 ppm), one of which shows a large C-F coupling.

-

MS (ESI+): A prominent peak corresponding to the [M+H]⁺ ion is observed at the expected m/z value. MS/MS analysis of this ion reveals fragments corresponding to the loss of NH₂ and SH, as well as fragments indicative of triazole ring cleavage.

The convergence of these data points provides a high degree of confidence in the structural assignment of this compound.

Conclusion

The spectral analysis of this compound derivatives is a multi-faceted process that requires a logical and integrated approach. By combining the strengths of FT-IR, NMR, and Mass Spectrometry, researchers can achieve unambiguous structural elucidation, which is a critical step in the discovery and development of new therapeutic agents based on this promising heterocyclic scaffold. This guide provides a foundational framework for understanding and applying these essential analytical techniques.

References

- ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020). Website.

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (n.d.). AIP Publishing. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. [Link]

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][7][11] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. [Link]

-

Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2025). National Institutes of Health. [Link]

-

Mass fragmentation pattern of the triazole-thiol ligand. Calcd. [Found; Intensity%]. (n.d.). ResearchGate. [Link]

-

ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010). ResearchGate. [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][7][11]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Semantic Scholar. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). National Institutes of Health. [Link]

-

FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... (n.d.). ResearchGate. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025). ResearchGate. [Link]

-

Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. (n.d.). Website. [Link]

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). National Institutes of Health. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

biological activity of novel 1,2,4-triazole derivatives

An In-Depth Technical Guide to the Biological Activity of Novel 1,2,4-Triazole Derivatives

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile binding capabilities.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[3][4][5] This guide provides a detailed examination of the core mechanisms of action through which these compounds exert their therapeutic effects. We will explore the causal relationships behind experimental design, detail self-validating protocols for biological evaluation, and present key quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of novel 1,2,4-triazole derivatives.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[2] This structure is not merely a molecular backbone but an active pharmacophore. Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, contribute to its capacity to bind effectively to a wide range of biological targets.[1] Furthermore, the triazole ring is considered a bioisostere for amide, ester, or carboxyl groups, allowing it to mimic the structure of endogenous ligands while offering superior metabolic stability and improved pharmacokinetic profiles.[6][7] These attributes have led to the incorporation of the 1,2,4-triazole moiety into numerous FDA-approved drugs, such as the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin.[8][9] The ongoing exploration of novel derivatives continues to uncover new therapeutic applications, driven by the scaffold's synthetic tractability and diverse biological functions.[9][10]

Core Mechanisms of Action

The biological activity of 1,2,4-triazole derivatives is dictated by the specific functional groups appended to the core ring. These substitutions modulate the molecule's interaction with biological targets, primarily enzymes and receptors, leading to a wide array of therapeutic effects.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The most well-documented mechanism for 1,2,4-triazole-based antifungal agents is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its structural integrity and fluidity.[7]

Mechanism of Inhibition:

-

Target Binding: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[2]

-

Enzymatic Blockade: This binding event competitively inhibits the enzyme, preventing the demethylation of lanosterol, a precursor to ergosterol.

-

Membrane Disruption: The subsequent accumulation of toxic methylated sterols and the depletion of ergosterol disrupt the fungal cell membrane's structure and function, leading to growth arrest (fungistatic effect) or cell death (fungicidal effect).[2]

This targeted mechanism provides selectivity for fungal cells, as mammalian cells utilize a different sterol (cholesterol) and possess a less susceptible form of the demethylase enzyme. Marketed antifungal drugs like fluconazole, itraconazole, and voriconazole all operate via this pathway.[12][13]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Anticancer Activity: A Multi-Target Approach

Unlike their antifungal counterparts, anticancer 1,2,4-triazole derivatives do not converge on a single mechanism. Their activity stems from the inhibition of various targets crucial for cancer cell proliferation, survival, and metastasis.

-

Kinase Inhibition: Many derivatives are designed to target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often overactive in cancer.[14] By blocking the ATP-binding site of these kinases, the compounds inhibit downstream signaling pathways responsible for cell growth and division.

-

Tubulin Polymerization Inhibition: Certain triazoles act as potent inhibitors of tubulin polymerization.[15] By binding to the colchicine site on tubulin, they disrupt the formation of microtubules, which are essential for mitosis (cell division), leading to cell cycle arrest and apoptosis (programmed cell death).[14][15]

-

Enzyme Inhibition: Other targets include enzymes like aromatase and steroid sulfatase, which are involved in hormone-dependent cancers.[1]

-

Ferroptosis Induction: Recent studies have identified novel 1,2,4-triazole derivatives that act as inhibitors of ferroptosis, a form of iron-dependent cell death, showing therapeutic potential for related diseases.[16]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Antibacterial and Antiviral Activities

The biological activity of 1,2,4-triazoles extends to bacteria and viruses. Hybrid molecules combining the triazole scaffold with other pharmacophores, like quinolones, have shown potent antibacterial activity, including against resistant strains.[17][18] The mechanisms often involve disrupting bacterial cell membrane permeability or other essential cellular processes.[19] In virology, triazole derivatives, most famously Ribavirin, can act as nucleoside analogs that interfere with viral replication.[8] Newer derivatives have shown promise against a range of viruses, including influenza, hepatitis, and herpes viruses, by targeting viral proteins like polymerases and proteases.[20][21][22]

Rational Drug Design & Structure-Activity Relationship (SAR)

The development of potent and selective 1,2,4-triazole derivatives is guided by SAR studies, which correlate specific structural features with biological activity.

-

Antifungal SAR: For CYP51 inhibitors, a key structural feature is a tertiary alcohol and a halogenated phenyl ring, which mimics the substrate, lanosterol, and enhances binding affinity.[11]

-

Anticancer SAR: SAR for anticancer agents is target-dependent. For tubulin inhibitors, specific substitutions on phenyl rings attached to the triazole core are crucial for fitting into the colchicine binding pocket.[15] Electron-withdrawing groups can sometimes enhance activity.[23]

-

General Principles: The introduction of sulfur-containing moieties (thiol or thione groups) often enhances the biological profile.[24] The N4 position of the triazole ring is a common point for substitution, and the nature of this substituent (e.g., alkyl vs. aryl) can dramatically alter the compound's activity and selectivity.[25]

Methodologies for Biological Evaluation

To ensure trustworthiness, protocols for evaluating biological activity must be robust and reproducible. The following are standard, self-validating methodologies for screening novel 1,2,4-triazole derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

This colorimetric assay is a standard for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before drug exposure.

-

Compound Preparation: Prepare a stock solution of the novel 1,2,4-triazole derivative in DMSO. Perform serial dilutions in a culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug like cisplatin).[26]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) suspension according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the triazole compound in RPMI-1640 medium.

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Controls: Include a growth control (no compound) and a sterility control (no inoculum). A known antifungal like fluconazole serves as a positive control.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Synthesis and Interpretation

The efficacy of novel 1,2,4-triazole derivatives is quantified by metrics such as IC₅₀ (for anticancer activity) and MIC (for antimicrobial/antifungal activity). Lower values indicate higher potency.

Table 1: Selected Anticancer Activities of Novel 1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | Target(s) | Reported IC₅₀ (µM) | Reference |

| 8c | - | EGFR, Tubulin | 3.6 (EGFR) | [14] |

| 8d | - | BRAF, Tubulin | - | [14] |

| 4g | HT-29 (Colon) | - | 12.69 | [26] |

| TP6 | B16F10 (Melanoma) | - | 41.12 - 61.11 (range) | [27] |

Table 2: Selected Antifungal Activities of Novel 1,2,4-Triazole Derivatives

| Compound ID | Fungal Species | Target | Reported EC₅₀ (µg/mL) | Reference |

| 8d | Physalospora piricola | CYP51 | 10.808 | [28] |

| 8k | Physalospora piricola | CYP51 | 10.126 | [28] |

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold remains a highly productive platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, underpinned by diverse mechanisms of action. The success of this scaffold is rooted in its favorable physicochemical properties and synthetic accessibility. Future research should focus on the development of hybrid molecules that combine the triazole core with other pharmacophores to enhance potency and overcome drug resistance.[18] Furthermore, exploring novel mechanisms, such as the modulation of ferroptosis, will open new avenues for therapeutic intervention.[16] A deeper understanding of the structure-activity relationships through computational modeling and experimental screening will continue to drive the rational design of the next generation of 1,2,4-triazole-based drugs.[23]

References

-

Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

-

Chawla, G., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Taibah University for Science. [Link]

-

Al-Abdullah, E. S., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry. [Link]

-

Borgognoni, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Zahra, Q. U. A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Chemistry. [Link]

-

Frolova, Y., et al. (2021). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Pharmacia. [Link]

-

Patil, S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Tan, C.-X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery. [Link]

-

Abdelgawad, M. A., et al. (2024). A Literature Review Focusing on the Antiviral Activity of[8][15][28] and[8][14][28]-triazoles. Current Organic Synthesis. [Link]

-

Parlak, A. E., & Kadıoğlu, E. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

-

Jat, L. R., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Xu, Z., et al. (2022). Synthesis and anticancer activity of[8][15][28] triazole [4,3-b][8][12][15][28] tetrazine derivatives. Journal of the Iranian Chemical Society. [Link]

-

Kamal, A., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds. [Link]

-

Parchenko, V. V., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

-

Wei, Q.-L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. [Link]

-

Borysenko, N. M., et al. (2025). A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. [Link]

-

Abdelgawad, M. A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[8][15][28] and[8][14][28]-triazoles. PubMed. [Link]

-

Kotan, B. C. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]

-

Hrabar, A. I., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). ResearchGate. [Link]

-

Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. [Link]

-

Abdelgawad, M. A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[8][15][28] and[8][14][28]-triazoles. Current Organic Synthesis. [Link]

-

Jat, L. R., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Al-Obaidi, A. K. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]

-

Xiong, L., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. Journal of Agricultural and Food Chemistry. [Link]

-

Al-Masoudi, W. A. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

-

Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Current Pharmaceutical Design. [Link]

-

Yurttaş, L., et al. (2015). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. [Link]

-

Song, D., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. [Link]

-

Mahdi, M. F., & Khan, A. K. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. ResearchGate. [Link]

-

Wang, S., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. European Journal of Medicinal Chemistry. [Link]

-

Jacob, J. H., et al. (2013). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. ResearchGate. [Link]

-

Sharma, V., et al. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. Medicinal Chemistry Research. [Link]

-

Khan, I., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. ResearchGate. [Link]

-

Yang, N., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Al-Ostath, A. I. N., et al. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

-

Kamal, A., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. isres.org [isres.org]

- 14. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benthamdirect.com [benthamdirect.com]

- 21. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 23. asianpubs.org [asianpubs.org]

- 24. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. tandfonline.com [tandfonline.com]

- 27. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 28. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]

CAS number for 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this particular derivative is not readily found in public databases, this guide will draw upon established knowledge of closely related analogs to detail its synthesis, physicochemical properties, and potential applications, particularly in the realm of drug development.

The strategic incorporation of a fluorine atom onto the phenyl ring is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Therefore, understanding the 4-fluorophenyl derivative of this triazole-thiol scaffold is of considerable importance for researchers and scientists.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of this compound can be inferred from its constituent functional groups and by comparison with analogous compounds. The presence of the amino group, triazole ring, and thiol group imparts a polar character to the molecule, influencing its solubility and potential for hydrogen bonding.

Table 1: Predicted and Known Properties of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols

| Property | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol | This compound (Predicted) |

| CAS Number | 22706-11-2[1][2][3] | Not available | Not available |

| Molecular Formula | C₈H₈N₄S[1][3] | C₈H₇FN₄S[4] | C₈H₇FN₄S |

| Molecular Weight | 192.24 g/mol [1][3] | 210.23 g/mol [4] | 210.23 g/mol |

| Appearance | Solid[1] | Solid (Predicted) | Solid (Predicted) |

| Melting Point | 211-215 °C (dec.)[2] | - | - |

Structural elucidation of the title compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons of the fluorophenyl group, as well as signals for the amino group protons. The presence and position of the fluorine atom would influence the chemical shifts and coupling constants of the aromatic protons. ¹³C NMR would provide information on the carbon skeleton.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amino group, S-H stretching for the thiol group, and C=N stretching from the triazole ring.[5][6]

-

Mass Spectrometry (MS): This would be used to confirm the molecular weight and provide fragmentation patterns to support the proposed structure.

Synthesis of this compound

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established multi-step process.[6][7][8] The general approach involves the formation of a potassium dithiocarbazinate salt followed by cyclization with hydrazine hydrate.

Experimental Protocol: A Generalized Synthesis

Step 1: Synthesis of 4-Fluorobenzoic Acid Hydrazide This initial step involves the reaction of a 4-fluorobenzoic acid ester (e.g., methyl 4-fluorobenzoate) with hydrazine hydrate.

-

Procedure: To a solution of methyl 4-fluorobenzoate in a suitable solvent (e.g., ethanol), an excess of hydrazine hydrate is added. The reaction mixture is refluxed for several hours. Upon cooling, the product, 4-fluorobenzoic acid hydrazide, typically crystallizes out and can be collected by filtration.

Step 2: Formation of Potassium Dithiocarbazinate Salt The synthesized hydrazide is then reacted with carbon disulfide in the presence of a strong base, such as potassium hydroxide.

-

Procedure: 4-Fluorobenzoic acid hydrazide is dissolved in a cold solution of potassium hydroxide in absolute ethanol. Carbon disulfide is added dropwise while maintaining a low temperature. The reaction mixture is stirred for an extended period (e.g., 12-18 hours) at room temperature. The resulting potassium dithiocarbazinate salt precipitates and can be collected by filtration and washed with a non-polar solvent like ether.[6]

Step 3: Cyclization to form this compound The final step is the cyclization of the potassium salt with hydrazine hydrate.

-

Procedure: The potassium dithiocarbazinate salt is suspended in water, and an excess of hydrazine hydrate is added. The mixture is heated under reflux for several hours. During this process, hydrogen sulfide gas is evolved. After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is then filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield the purified this compound.[7][8][9]

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action and Biological Significance

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[10][11][12][13] The thiol and amino groups on the triazole ring are crucial for their biological activity, often acting as key pharmacophores that can interact with biological targets.

The proposed mechanism of action for many triazole-based antifungals involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[11] This enzyme is critical for the synthesis of ergosterol, an essential component of fungal cell membranes. The nitrogen atoms of the triazole ring can coordinate with the heme iron atom in the active site of the enzyme, leading to its inhibition.

Caption: Proposed mechanism of action for triazole-based antifungal agents.

Applications in Drug Discovery and Development

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a versatile building block in drug discovery. The amino group at the 4-position can be readily derivatized to synthesize Schiff bases, which can then be cyclized to form a variety of other heterocyclic systems, further expanding the chemical space for drug screening.[7][8]

-

Antimicrobial and Antifungal Agents: As mentioned, this class of compounds shows significant promise in developing new antimicrobial and antifungal drugs to combat resistant strains.[7][8][14]

-

Anticancer Agents: Some triazole derivatives have been investigated for their potential as anticancer agents.[13]

-

Other Therapeutic Areas: The diverse biological activities of triazoles make them attractive scaffolds for targeting a wide range of diseases.[11][12][13]

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on similar compounds, it may cause skin, eye, and respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Lab coat

-

Use in a well-ventilated area or a fume hood

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical routes, and its structure offers multiple points for diversification to explore a wide range of biological activities. Further research into this specific compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- Parveen, M., Malla, A. M., & Alam, M. (Year not specified). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives.

- Yurttas, L., Canturk, Z., & Cavusoglu, Y. (2016).

- Czarnocka-Janowicz, A., Foks, H., et al. (1991). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. Pharmazie, 46(2), 109-112.

- Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.

-

Gumrukcuoglu, N. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University AVES. [Link]

- Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209.

-

PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. [Link]

- Bayrak, H., et al. (2009). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 14(10), 4174-4186.

- Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 883221.

- Al-Bayati, R. I. H. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-15.

-

Bayrak, H., et al. (2009). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. PubMed. [Link]

-

Chemical Synthesis Database. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. [Link]

-

Amerigo Scientific. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (97%). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). Unlocking Potential: The Role of 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol in Modern Chemistry. [Link]

-

Kumar, R., et al. (2021). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][15][16]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

Sources

- 1. 4-氨基-5-苯基-4H-1,2,4-三唑-3-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 9. 4-AMINO-5-(2-FLUORO-PHENYL)-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 16. Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Molecular Structure of 4-amino-5-substituted-1,2,4-triazole-3-thiol

Abstract

The 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. Its structural versatility and rich chemical reactivity have made it a privileged core for the development of novel agents targeting a spectrum of diseases. This guide provides a comprehensive exploration of the molecular architecture of this heterocyclic system, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, the critical concept of thione-thiol tautomerism, and the definitive structural elucidation through advanced spectroscopic and crystallographic techniques. Furthermore, this document will explore the profound influence of the 5-position substituent on the molecule's overall properties, offering insights into rational drug design. Detailed experimental protocols are provided to ensure the reproducibility and validation of the described findings.